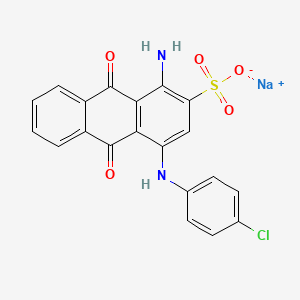

Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Descripción general

Descripción

PSB 069 es un compuesto químico conocido por su función como un inhibidor no selectivo de las trifosfato difosfohidrolasas de nucleósidos (NTPDasas). Estas enzimas participan en la hidrólisis de trifosfatos y difosfatos de nucleósidos, que desempeñan funciones cruciales en diversos procesos biológicos. PSB 069 destaca particularmente por su capacidad para inhibir las NTPDasas 1, 2 y 3 con potencias similares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

PSB 069, químicamente conocido como la sal sódica del ácido 1-amino-4-(4-clorofenil)aminoantraquinona-2-sulfónico, se puede sintetizar mediante una serie de reacciones orgánicas. Las condiciones de reacción suelen incluir el uso de solventes como el dimetilsulfóxido (DMSO) y pueden requerir técnicas de ultrasonido y calentamiento para mejorar la solubilidad .

Métodos de Producción Industrial

Aunque los métodos específicos de producción industrial para PSB 069 no están ampliamente documentados, la síntesis del compuesto en un entorno de laboratorio proporciona una base para su escalado. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar una alta pureza y rendimiento. El compuesto se almacena normalmente a temperatura ambiente en un recipiente sellado para evitar la absorción de humedad .

Análisis De Reacciones Químicas

Tipos de Reacciones

PSB 069 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar en condiciones específicas, dando lugar a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en PSB 069, alterando sus propiedades químicas.

Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Se emplean reactivos como los halógenos y los nucleófilos en reacciones de sustitución

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir derivados de amina .

Aplicaciones Científicas De Investigación

Biological Applications

1. Anticancer Activity

Research has indicated that sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death in cancer cells .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for development into new antimicrobial agents .

Industrial Applications

1. Dye and Pigment Production

Due to its vibrant color properties, this compound is utilized in the production of dyes and pigments. Its stability and solubility in water make it suitable for various applications in textiles and coatings .

2. Photodynamic Therapy (PDT)

The compound's ability to generate singlet oxygen upon light activation positions it as a promising agent in photodynamic therapy for treating tumors. PDT utilizes light-sensitive compounds to produce cytotoxic species that selectively target cancer cells while sparing normal tissues .

Case Studies

Mecanismo De Acción

PSB 069 ejerce sus efectos inhibiendo la actividad de las NTPDasas. El compuesto se une al sitio activo de la enzima, evitando la hidrólisis de los trifosfatos y difosfatos de nucleósidos. Esta inhibición interrumpe la función normal de las NTPDasas, lo que lleva a niveles alterados de nucleótidos y subsecuentes efectos biológicos. Los objetivos moleculares incluyen las NTPDasas 1, 2 y 3, y las vías implicadas están relacionadas con el metabolismo y la señalización de los nucleótidos .

Comparación Con Compuestos Similares

PSB 069 se compara con otros inhibidores de las NTPDasas como:

ARL 67156: Un inhibidor selectivo de la NTPDasa 1.

POM 1: Otro inhibidor no selectivo de las NTPDasas.

Suramina: Un inhibidor de amplio espectro con actividad contra múltiples NTPDasas.

Singularidad

PSB 069 es único debido a su naturaleza bien tolerada y su potente inhibición de las NTPDasas 1, 2 y 3 con potencias similares. Esta inhibición de amplio espectro lo convierte en una valiosa herramienta en la investigación y en potenciales aplicaciones terapéuticas .

Actividad Biológica

Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, commonly referred to as PSB 069, is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention for its biological activity, particularly as a non-selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), which are enzymes that hydrolyze nucleoside tri- and diphosphates.

- IUPAC Name : Sodium 1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonate

- Molecular Formula : C27H18ClN3NaO6S

- Molar Mass : 535.50 g/mol

- CAS Number : 70571-79-8

- EINECS Number : 274-674-1

PSB 069 acts primarily on NTPDases 1, 2, and 3. These enzymes play crucial roles in purinergic signaling by regulating the levels of extracellular nucleotides. The inhibition of these enzymes by PSB 069 alters nucleotide hydrolysis processes, impacting various physiological and pathological conditions.

Key Findings on NTPDase Inhibition

- Inhibition Potency : PSB 069 has been shown to inhibit NTPDases with similar potencies across different isoforms. For instance:

- Biochemical Pathways Affected : The inhibition of NTPDases leads to alterations in purinergic signaling pathways, which can have implications in inflammation, neurodegenerative diseases, and cancer treatments .

Structure-Activity Relationships (SAR)

Research has indicated that the presence of the sulfonate group is essential for the inhibitory activity of anthraquinone derivatives. Variations in substituents on the aromatic rings significantly influence their potency against NTPDases:

| Compound | Substituent | Ki (μM) | Selectivity |

|---|---|---|---|

| PSB 069 | 4-Chlorophenylamino | 16–18 | Non-selective |

| Compound A | 9-Phenanthrylamino | IC50 = 390 nM | Selective for NTPDase2 |

| Compound B | Carboxy-4-hydroxyphenylamino | IC50 = 723 nM | Selective for NTPDase3 |

Case Studies

- Ectonucleoside Triphosphate Diphosphohydrolases Inhibition : A study evaluated various anthraquinone derivatives, including PSB 069, revealing its effectiveness as a non-selective inhibitor across multiple NTPDase isoforms. This work highlighted the potential therapeutic applications of such inhibitors in managing conditions characterized by dysregulated purinergic signaling .

- Therapeutic Implications : The inhibition of NTPDases by PSB 069 and its derivatives has been proposed as a strategy for developing novel treatments for inflammatory diseases and cancer due to their role in modulating ATP levels and purinergic signaling pathways .

Propiedades

IUPAC Name |

sodium;1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O5S.Na/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25;/h1-9,23H,22H2,(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINIBOSGQKLOIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.